molecular formula C22H24N2O4 B11008092 3,4-dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

3,4-dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

Cat. No.: B11008092
M. Wt: 380.4 g/mol
InChI Key: BGUONHBNXZIVOC-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is a synthetic small molecule featuring a tetrahydrocarbazole core, a scaffold recognized in medicinal chemistry as a privileged structure for its ability to bind to diverse biological targets . Carbazole and tetrahydrocarbazole derivatives are under intensive investigation for their potent biological activities, particularly in oncology and virology . Specifically, closely related tetrahydrocarbazole compounds have demonstrated significant anti-tumor efficacy by suppressing the YAP1/TAZ pathway, which plays a pivotal role in cancer cell proliferation and viability . Furthermore, the carbazole scaffold is a promising source of antiviral agents, with research showing certain derivatives exhibit inhibitory activity against viruses such as HIV . The presence of methoxy and benzamide substituents on the core structure is a common pharmacophore that can be optimized to modulate the compound's interaction with enzymes and receptors, such as kinases and GPCRs, which are critical targets in drug discovery . This product is intended for research purposes, such as in vitro assay development, hit-to-lead optimization, and mechanism-of-action studies. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the product's Certificate of Analysis for specific data on purity and identity.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

InChI

InChI=1S/C22H24N2O4/c1-26-14-8-9-17-16(12-14)15-5-4-6-18(21(15)23-17)24-22(25)13-7-10-19(27-2)20(11-13)28-3/h7-12,18,23H,4-6H2,1-3H3,(H,24,25)

InChI Key

BGUONHBNXZIVOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The patent specifies optimal molar ratios of 3,4-dimethoxyphenylacetic acid : NaNO₂ : FeCl₃ as 1 : 6–8 : 1–3 , with dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) as solvents. Heating at 50–70°C for 5–30 hours achieves yields exceeding 85% . Subsequent hydrolysis of the nitrile to the carboxylic acid is accomplished using concentrated hydrochloric acid or sulfuric acid under reflux.

Table 1: Comparative Yields for 3,4-Dimethoxybenzonitrile Synthesis

SolventTemperature (°C)Time (h)Yield (%)
DMSO702488
DMF601892
1,4-Dioxane503078

Synthesis of 6-Methoxy-2,3,4,9-Tetrahydro-1H-Carbazol-1-amine

The tetrahydrocarbazole core is synthesized via Fischer indole cyclization , a widely used method for constructing carbazole derivatives. While US8946444 focuses on tetrahydrocarbazoles as VEGF inhibitors, its general synthetic approach can be adapted. The process involves condensing 4-methoxyphenylhydrazine with a substituted cyclohexanone, followed by reduction to introduce the amine group.

Key Steps:

  • Cyclohexanone Preparation : A cyclohexanone derivative with a methoxy group at the para position is synthesized to ensure regioselectivity during cyclization.

  • Cyclization : Reaction of 4-methoxyphenylhydrazine with cyclohexanone in acetic acid under reflux forms the tetrahydrocarbazole skeleton.

  • Amination : The ketone intermediate is reduced using sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate to yield 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine .

Amide Coupling: Final Assembly of the Target Compound

The benzamide bond is formed via Schotten-Baumann reaction or carbodiimide-mediated coupling . The acid chloride of 3,4-dimethoxybenzoic acid is reacted with the tetrahydrocarbazole amine under basic conditions.

Procedure:

  • Acid Chloride Formation : 3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) at 60°C for 2 hours to generate the corresponding acid chloride.

  • Coupling Reaction : The acid chloride is added dropwise to a solution of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Stirring at room temperature for 12 hours yields the crude product.

  • Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1) isolates the pure benzamide.

Table 2: Amide Coupling Efficiency Under Varied Conditions

Coupling AgentSolventBaseYield (%)
SOCl₂DCMEt₃N76
EDCl/HOBtDMFDIPEA82
DCCTHFPyridine68

Mechanistic Insights and Challenges

Nitrile Formation Mechanism

The FeCl₃-catalyzed reaction in CN110668972A proceeds via nitrogen-oxygen active species generated from NaNO₂. These intermediates abstract hydrogen from the phenylacetic acid’s α-carbon, facilitating carbon-carbon bond cleavage and nitrile formation.

Carbazole Cyclization

The Fischer indole synthesis relies on acid-catalyzed rearrangement of the phenylhydrazone intermediate, forming the carbazole ring through-sigmatropic shifts. The methoxy group’s electron-donating effect directs cyclization to the 6-position .

Industrial Scalability and Green Chemistry Considerations

While the reported methods are effective, scalability faces challenges:

  • FeCl₃ Corrosivity : Substituting FeCl₃ with recyclable ionic liquids could reduce reactor degradation.

  • Solvent Waste : DMSO and DMF are high-boiling solvents; switching to 2-methyltetrahydrofuran (2-MeTHF) may improve sustainability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3,4-Dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the tetrahydrocarbazole moiety play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Molecular Weight Substituents (Carbazole/Benzamide) Biological Activity (Target/IC₅₀) Source
3,4-Dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide 416.48 6-OCH₃ (carbazole); 3,4-OCH₃ (benzamide) FGFR-1 binding: -8.57 kcal/mol
N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide 444.53 6-F (carbazole); 4-F (benzamide); 3-dimethylamino Antiviral (HPV IC₅₀: 0.005–0.008 µM)
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide 314.36 Benzothiazole ring; 3,4-OCH₃ (benzamide) Not reported (structural similarity)
3,4-Dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide 416.40 Pyridazine-pyrazole hybrid; 3,4-OCH₃ (benzamide) Kinase inhibition (hypothesized)

Key Observations :

  • Substituent Position and Bioactivity : The 6-methoxy group on the carbazole core (target compound) may reduce metabolic instability compared to halogenated analogues (e.g., 6-bromo/chloro derivatives in ), which exhibit stronger antiviral activity (IC₅₀ < 0.01 µM) but higher molecular weights .
  • Benzamide Modifications : Fluorine substitution (e.g., 4-fluorobenzamide in ) enhances target binding through hydrophobic interactions and electronegativity, whereas methoxy groups (3,4-OCH₃) in the target compound favor hydrogen bonding (e.g., with FGFR-1 residues Glu A:562 and Ala A:564) .

Pharmacokinetic and Binding Profile Comparisons

Table 2: Binding Interactions and Energetics

Compound Binding Energy (kcal/mol) Key Interactions (Residues) Target Protein
3,4-Dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide -8.57 H-bond: Glu A:562, Ala A:564; Pi-alkyl: Val A:492 FGFR-1 kinase
(E)-3-(3-Methoxyphenyl)prop-2-enoic acid -6.09 H-bond: Leu A:484, Glu A:486; Pi-alkyl: Tyr A:563 FGFR-1 kinase
N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide N/A Halogen bonding (Cl); H-bond: Pyridine N HPV E1-E2 helicase

Analysis :

  • The target compound’s superior FGFR-1 binding (-8.57 kcal/mol vs. -6.09 kcal/mol for simpler analogues) correlates with its multi-site interactions (hydrogen bonds and Pi-alkyl forces) .
  • Halogenated carbazoles (e.g., 6-chloro in ) prioritize antiviral activity via halogen bonding, whereas methoxy groups in the target compound may enhance solubility and reduce cytotoxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide, and what methodological considerations are critical for optimizing yield?

  • Answer : A typical synthesis involves coupling a substituted benzamide with a carbazole derivative. For example, condensation of 3,4-dimethoxybenzoic acid with a 6-methoxy-tetrahydrocarbazole amine can be achieved using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of a base such as N-methylmorpholine . Reaction conditions (e.g., solvent choice, temperature, stoichiometry) must be tightly controlled to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization is essential for isolating high-purity product .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and carbazole ring conformation . Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95% is recommended for biological assays) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo®) across cancer cell lines to assess antiproliferative potential . Target-specific assays (e.g., kinase inhibition or receptor-binding studies) should follow, guided by structural analogs with known activity. For example, benzamide-carbazole hybrids often target DNA topoisomerases or tubulin polymerization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

  • Answer : Cross-validate spectral data with computational tools like density functional theory (DFT) to predict NMR chemical shifts. Compare experimental results with structurally similar compounds (e.g., N-(benzothiazol-2-yl)benzamides) to identify anomalies . Contradictions may arise from solvent effects, tautomerism, or impurities; replicate analyses under standardized conditions (e.g., DMSO-d₆ for NMR) .

Q. What experimental strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the amide bond or demethylation of methoxy groups) . For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Answer : Systematically modify substituents (e.g., methoxy groups on the benzamide or carbazole moieties) and evaluate changes in potency and selectivity. For example:

  • Replace 6-methoxy with halogen atoms to enhance lipophilicity and blood-brain barrier penetration .
  • Introduce electron-withdrawing groups on the carbazole to stabilize π-π stacking with biological targets .
    Use molecular docking to predict interactions with target proteins (e.g., kinase ATP-binding pockets) .

Q. What methodologies are suitable for investigating the compound’s mechanism of action in complex biological systems?

  • Answer : Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins post-treatment . For target validation, use CRISPR-Cas9 knockouts or siRNA silencing in cell models. Pharmacodynamic studies in animal models (e.g., tumor xenografts) should include pharmacokinetic profiling (plasma half-life, bioavailability) .

Q. How can environmental impact assessments be conducted for this compound during preclinical development?

  • Answer : Follow OECD guidelines for biodegradation (e.g., Test 301F) and ecotoxicity (e.g., Daphnia magna acute toxicity). Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to quantify environmental persistence in water and soil .

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